BenchChemオンラインストアへようこそ!

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide

Lipophilicity Drug Design Physicochemical Property

N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide (CAS 1006353-01-0) is a synthetic, fluorinated pyrazole building block bearing both a 3‑trifluoromethyl‑5‑methylpyrazole ring and an N′‑hydroxybutanimidamide side chain. It presents a molecular weight of 250.22 g·mol⁻¹, a topological polar surface area (TPSA) of 76.4 Ų, six hydrogen‑bond acceptor atoms, and a computed XLogP3 of 1.0, reflecting a balanced lipophilic‑hydrophilic profile that distinguishes it from simpler homologues.

Molecular Formula C9H13F3N4O
Molecular Weight 250.22 g/mol
Cat. No. B15149405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide
Molecular FormulaC9H13F3N4O
Molecular Weight250.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(C)CC(=NO)N)C(F)(F)F
InChIInChI=1S/C9H13F3N4O/c1-5-3-7(9(10,11)12)14-16(5)6(2)4-8(13)15-17/h3,6,17H,4H2,1-2H3,(H2,13,15)
InChIKeyCKMVSSGYZPFFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide – Procurement-Ready Overview of a Functionalized Pyrazole Building Block


N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide (CAS 1006353-01-0) is a synthetic, fluorinated pyrazole building block bearing both a 3‑trifluoromethyl‑5‑methylpyrazole ring and an N′‑hydroxybutanimidamide side chain . It presents a molecular weight of 250.22 g·mol⁻¹, a topological polar surface area (TPSA) of 76.4 Ų, six hydrogen‑bond acceptor atoms, and a computed XLogP3 of 1.0, reflecting a balanced lipophilic‑hydrophilic profile that distinguishes it from simpler homologues . The compound is commercially available at ≥97% purity from multiple specialist suppliers, enabling its direct use in medicinal chemistry, agrochemical, and chemical biology programmes .

Why a Simple N'-Hydroxy-Pyrazole-Butanimidamide Will Not Substitute for N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide


Compounds that share the N′‑hydroxybutanimidamide‑pyrazole core can appear interchangeable, yet substituent differences on the pyrazole ring produce measurable divergence in lipophilicity, hydrogen‑bonding capacity, and commercial purity . A procurement decision based solely on the common scaffold ignores these quantifiable gaps, risking sub‑optimal reactivity in subsequent derivatisation steps or inconsistent performance in biological screens. The following evidence demonstrates where the target compound provides reproducible, numerically definable advantages over its closest structural analogues.

N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide – Quantitative Differentiation Evidence for Procurement Decision-Making


Higher Computed Lipophilicity (XLogP3) Versus the Propionamidine Homologue Confers Greater Predicted Membrane Permeability

The target compound (butanimidamide chain) exhibits an XLogP3 of 1.0, while the shorter‑chain propanimidamide analogue (CAS 1006353-07-6) has an XLogP3 of 0.6 . This 0.4 log‑unit difference corresponds to approximately a 2.5‑fold higher predicted octanol‑water partition coefficient, suggesting greater passive membrane permeation capability while remaining within the drug‑like chemical space .

Lipophilicity Drug Design Physicochemical Property

Enhanced Hydrogen‑Bond Acceptor Capacity Through the Trifluoromethyl Group Enables Stronger Intermolecular Interactions

The target compound contains six hydrogen‑bond acceptor (HBA) atoms (three fluorine atoms plus two pyrazole nitrogens and the hydroxy oxygen), whereas the des‑trifluoromethyl 4‑methyl analogue (CAS 1006336-79-3) offers only four HBA atoms . The additional fluorine‑based acceptors provide unique C–F···H–X interaction motifs that cannot be replicated by hydrocarbon substituents, potentially strengthening binding to protein targets that exploit fluorophilic pockets .

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Higher Topological Polar Surface Area Than the Des‑Hydroxy Analogue Improves Aqueous Solubility Without Sacrificing Permeability

The target compound possesses a TPSA of 76.4 Ų, significantly higher than the 67.7 Ų of 4-(1H-pyrazol-1-yl)butanimidamide (CAS 1134571-48-4), which lacks the N′-hydroxy group . This 8.7 Ų increase in polar surface area is expected to improve aqueous solubility while the concurrent XLogP3 of 1.0 keeps the compound within the recommended permeability window (TPSA <140 Ų, LogP 1–5) .

Solubility Permeability Lead Optimisation

Higher Commercial Purity and Broader Multi‑Vendor Availability Reduce Procurement Risk

The target compound is routinely supplied at 97% purity by multiple independent vendors including Bidepharm, Fluorochem, and BOC Sciences . In contrast, the 4‑methyl analogue (CAS 1006336-79-3) is listed at 90% purity by at least one major supplier . The 7‑percentage‑point purity gap corresponds to a three‑fold higher allowed impurity burden (3% vs. 10%), which can interfere with enzymatic assays and complicate crystallisation trials .

Purity Supply Chain Compound Management

Trifluoromethyl Group Imparts Superior Metabolic Stability Relative to Methyl-Only Congeners – A Class‑Level Inference

While direct metabolic stability data for the target compound have not been published, extensive literature on pyrazole derivatives demonstrates that a 3‑trifluoromethyl substituent significantly reduces oxidative metabolism by cytochrome P450 enzymes compared to methyl‑substituted analogues [1]. The strong electron‑withdrawing effect of –CF₃ (Hammett σₚ ≈ 0.54) deactivates the pyrazole ring toward electrophilic oxidation, a feature absent in the 4‑methyl analogue (σₚ for –CH₃ ≈ –0.17) [1]. This class‑level advantage is relevant for researchers planning to advance compounds into in vivo pharmacokinetic studies.

Metabolic Stability Fluorine Chemistry ADME

Balanced LogP–TPSA Profile Positions the Target Compound Firmly Within Lead‑Like Chemical Space Versus Peripheral Analogues

Plotting LogP against TPSA for the target compound and three closest comparators shows that the target occupies a distinct region: LogP = 1.0 / TPSA = 76.4 Ų, compared with the propanimidamide (0.6 / 76.4), the unsubstituted pyrazole (0.58 / 76.4), and the des‑hydroxy analogue (0.60 / 67.7) . The target’s higher lipophilicity, while maintaining a constant or elevated TPSA, places it closer to the empirical centre of oral drug‑like space (mean LogP ≈ 2.5, TPSA ≈ 80 Ų for marketed oral drugs), suggesting a more optimised starting point for lead development .

Drug‑Likeness Lead Optimisation Physicochemical Property

Optimal Research and Industrial Application Scenarios for N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery Requiring Balanced Lipophilicity and Solubility

The compound’s LogP of 1.0 and TPSA of 76.4 Ų place it within the preferred property envelope for fragment libraries . Its higher lipophilicity relative to the propanimidamide analogue, combined with a polarity surplus over the des‑hydroxy variant, makes it a superior starting fragment for targets where both passive permeability and aqueous solubility are critical screening parameters .

Synthesis of Fluorinated Bioisosteres with Enhanced Metabolic Stability

The 3‑trifluoromethyl substituent is a well‑established bioisostere that imparts metabolic robustness . Research teams constructing compound series for in vivo pharmacokinetic evaluation can use this building block to introduce a CF₃ group at the pyrazole 3‑position in a single step, bypassing the need for late‑stage fluorination chemistry .

Medicinal Chemistry Campaigns Leveraging the N′-Hydroxyamidine Moiety as a Zinc‑Binding Group

The N′-hydroxybutanimidamide unit is structurally analogous to hydroxamic acids and can function as a zinc‑binding group in metalloenzyme inhibitor design (e.g., HDACs, matrix metalloproteinases) . The target compound’s six hydrogen‑bond acceptors, including fluorine atoms, provide additional interaction points that simpler pyrazole scaffolds lack, potentially improving target engagement .

High‑Throughput Screening Where High Initial Purity Minimises False Positives

At 97% minimum purity, the target compound enters screening decks with an impurity burden of ≤3% . This is a quantifiable advantage over analogues supplied at 90% purity (10% impurity), reducing the frequency of impurity‑driven false positives and the associated cost of hit deconvolution .

Quote Request

Request a Quote for N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.